2-Phenyl-1H-pyrrole

Electronic structure DFT calculation Regioisomer comparison

2-Phenyl-1H-pyrrole (C-2 regioisomer) delivers quantified performance advantages over 1- and 3-phenylpyrrole: 2.1× higher ethylene oligomerization activity (12,400 g/g Cr·h), 3× D-2/D-3 potency boost (selectivity ratio=60), and exclusive Pd(II)-catalyzed ortho-C-H functionalization (51-93% yield). BODIPY precursor with β=10.5×10⁻³⁰ esu. Verify CAS 3042-22-6 to prevent regioisomer mix-ups and ensure experimental reproducibility.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 3042-22-6
Cat. No. B186535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-pyrrole
CAS3042-22-6
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CN2
InChIInChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
InChIKeyIRTLROCMFSDSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-pyrrole CAS 3042-22-6: What Sets This Phenylpyrrole Isomer Apart for Scientific Procurement


2-Phenyl-1H-pyrrole (CAS 3042-22-6), also known as 2-phenylpyrrole, is a C-2 phenyl-substituted pyrrole heterocycle with the molecular formula C10H9N and a molecular weight of 143.19 g/mol . This compound exists as one of three structural isomers of phenylpyrrole—specifically the 2-phenyl regioisomer, which differs from 1-phenylpyrrole (N-substituted) and 3-phenylpyrrole in the position of phenyl attachment to the pyrrole ring [1]. The regiochemistry of substitution (C-2 vs. N-1 vs. C-3) produces measurable differences in electronic structure, conformational flexibility, and reactivity profiles that directly impact its suitability for specific research and industrial applications.

Why Generic Substitution Fails: Critical Regioisomeric Differences That Preclude Simple Replacement of 2-Phenyl-1H-pyrrole


Procurement decisions involving phenylpyrroles cannot rely on class-level interchangeability. The three phenylpyrrole regioisomers—1-phenylpyrrole, 2-phenylpyrrole, and 3-phenylpyrrole—exhibit quantifiable differences in torsional barrier (0.8 kJ mol⁻¹ for 2-phenyl vs. 1.6 kJ mol⁻¹ for 1-phenyl), dipole moment (2.23 D for 2-phenyl vs. 2.94 D for 1-phenyl), HOMO-LUMO energy gap (4.58 eV for 2-phenyl vs. 4.80 eV for 1-phenyl), and first hyperpolarizability (10.5 × 10⁻³⁰ esu for 2-phenyl vs. 12.2 × 10⁻³⁰ esu for 1-phenyl) [1]. These electronic and conformational differences translate into distinct reactivity outcomes: 2-phenylpyrrole functions as a conformationally restricted scaffold in medicinal chemistry and as a directing group in regioselective C–H functionalization, whereas 1-phenylpyrrole exhibits different photophysical behavior and N-substituted reactivity patterns [2]. Generic replacement without verifying the specific regioisomer and supporting analytical data risks experimental irreproducibility and compromised downstream synthetic outcomes.

Quantitative Differentiation Evidence for 2-Phenyl-1H-pyrrole: Head-to-Head Comparator Data Across Key Performance Dimensions


Isomeric Electronic Structure Comparison: HOMO-LUMO Gap and Dipole Moment Differentiation Among Phenylpyrroles

A DFT computational study at the B3LYP/6-31++G(d,p) level directly compared the three phenylpyrrole regioisomers. 2-Phenylpyrrole exhibits a HOMO-LUMO energy gap of 4.58 eV and a dipole moment of 2.23 D, positioned intermediately between 1-phenylpyrrole (4.80 eV, 2.94 D) and 3-phenylpyrrole (4.42 eV, 2.01 D) [1]. This intermediate electronic profile reflects the unique conjugation pattern of C-2 phenyl attachment relative to N-substituted and C-3 substituted analogs.

Electronic structure DFT calculation Regioisomer comparison Frontier molecular orbitals

Conformational Flexibility Comparison: Torsional Barrier and Twist Angle Differences Among Phenylpyrrole Isomers

Semiempirical AM1 calculations on the three isomeric phenylpyrroles reveal distinct conformational preferences. 2-Phenylpyrrole adopts an equilibrium twist angle (θ) of 27° with a rotational barrier (E) of 0.8 kJ mol⁻¹, compared to 1-phenylpyrrole (θ = 28°, E = 1.6 kJ mol⁻¹) and 3-phenylpyrrole (θ = 19°, E = 0.2 kJ mol⁻¹) [1]. The 2-isomer thus possesses an intermediate rotational barrier—half that of the N-substituted isomer but four times that of the 3-isomer.

Conformational analysis Rotational barrier Molecular geometry Semiempirical calculation

Nonlinear Optical Property Comparison: First Hyperpolarizability Differentiation Among Phenylpyrrole Isomers

DFT calculations at the B3LYP/6-31++G(d,p) level provide the first systematic comparison of NLO properties across phenylpyrrole regioisomers. 2-Phenylpyrrole exhibits a first hyperpolarizability (β_tot) of 10.5 × 10⁻³⁰ esu, positioning it between 1-phenylpyrrole (12.2 × 10⁻³⁰ esu) and 3-phenylpyrrole (8.6 × 10⁻³⁰ esu) [1]. The polarizability (α) values follow a similar trend: 2-phenylpyrrole (20.8 × 10⁻²⁴ esu) falls between 1-phenyl (22.4 × 10⁻²⁴ esu) and 3-phenyl (19.7 × 10⁻²⁴ esu).

Nonlinear optics Hyperpolarizability NLO materials Computational chemistry

Catalytic Performance Comparison: Ethylene Oligomerization Activity with Chromium(III)-Pyrrole Ligand Complexes

A comparative study of chromium(III) complexes with various pyrrole ligands evaluated ethylene oligomerization performance. The catalytic system containing 2-phenylpyrrole as ligand produced C4-C18 linear α-olefins with a catalytic activity of 12,400 g product/g Cr·h, representing a 2.1-fold enhancement over unsubstituted pyrrole ligand (5,900 g/g Cr·h) and a 1.5-fold improvement over N-methylpyrrole (8,300 g/g Cr·h) under identical conditions (80°C, 30 bar ethylene pressure, toluene solvent, Al/Cr molar ratio = 300) [1].

Ethylene oligomerization Chromium catalysis Pyrrole ligands Coordination chemistry

Pharmacological Scaffold Comparison: 2-Phenylpyrrole as Conformationally Restricted Benzamide Analog

2-Phenylpyrrole was evaluated as a conformationally restricted analog of the substituted benzamide sultopride. The 2-phenylpyrrole analog demonstrated in vitro potency 4-fold greater than the parent benzamide compound (IC50 comparison: 0.25× concentration required for equivalent effect, i.e., 4× potency) and in vivo potency 3-fold greater than sultopride [1]. A fluorinated 2-phenylpyrrole derivative (5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrrole) showed a D-2/α1 receptor selectivity ratio of 60, compared to 2.0 for the corresponding benzamide analog and 0.3 for the butyrophenone fluanisone [1].

Dopamine D-2 receptor Conformational restriction Antipsychotic scaffold Medicinal chemistry

Directing Group Capability: Regioselective Ortho-Functionalization Unique to 2-Phenylpyrrole Framework

2-Phenylpyrrole functions as an intrinsic directing group for Pd(II)-catalyzed C-H functionalization at the ortho-position of the attached phenyl ring. Under catalytic conditions (PdBr2, Li2CO3, 100°C), ortho-alkylation and ortho-benzylation proceeded with yields ranging from 51% to 93% across 36 substrate examples [1]. Critically, this directing capability requires the C-2 phenyl substitution pattern; 1-phenylpyrrole (N-substituted) and 3-phenylpyrrole cannot participate in this same chelation-assisted C-H activation manifold due to differing geometries of the nitrogen-phenyl spatial relationship.

C-H activation Directing group Regioselective catalysis Palladium catalysis

Optimal Application Scenarios for 2-Phenyl-1H-pyrrole CAS 3042-22-6 Based on Quantified Differentiation Evidence


Medicinal Chemistry: Conformationally Restricted Scaffold for Dopamine D-2/D-3 Receptor Ligand Development

The 2-phenylpyrrole framework provides a 3-fold in vivo potency enhancement and 30-fold improvement in D-2/α1 selectivity (ratio = 60) relative to flexible benzamide analogs [1]. The intermediate torsional barrier (0.8 kJ mol⁻¹) provides sufficient conformational restriction to pre-organize the pharmacophore while retaining synthetic tractability [2]. This quantified advantage supports selection of 2-phenylpyrrole as a preferred starting scaffold for antipsychotic lead optimization programs targeting D-2/D-3 receptors.

Catalysis and Industrial Chemistry: Enhanced Ligand for Chromium-Catalyzed Ethylene Oligomerization

In ethylene oligomerization processes producing C4-C18 linear α-olefins, chromium complexes with 2-phenylpyrrole ligands deliver 12,400 g product/g Cr·h catalytic activity—a 2.1-fold increase over unsubstituted pyrrole [1]. This translates directly to higher process throughput and reduced catalyst loading requirements. The HOMO-LUMO gap (4.58 eV) and electron-donating character of the 2-phenylpyrrole ligand modulate the chromium center's electrophilicity to optimize chain propagation versus termination [3].

Synthetic Methodology: Substrate for Regioselective C-H Functionalization Using Intrinsic Directing Group

The C-2 phenyl substitution pattern uniquely positions the pyrrole nitrogen for chelation-assisted Pd(II)-catalyzed C-H activation at the phenyl ortho-position, enabling 51-93% yields across 36 examples [1]. This regioisomer-specific functionality is not accessible with 1-phenylpyrrole or 3-phenylpyrrole, making 2-phenylpyrrole the required substrate for synthetic sequences employing pyrrole-directed C-H functionalization strategies.

Materials Science: BODIPY and NLO Chromophore Precursor with Defined Electronic Properties

2-Phenylpyrrole serves as a precursor to BODIPY dyes via a three-step conversion sequence in 54% overall yield [1]. The first hyperpolarizability (β = 10.5 × 10⁻³⁰ esu) and polarizability (α = 20.8 × 10⁻²⁴ esu) values are quantitatively distinct from 1-phenylpyrrole and 3-phenylpyrrole isomers [2], enabling rational selection of the appropriate isomer for specific nonlinear optical response requirements in materials applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.